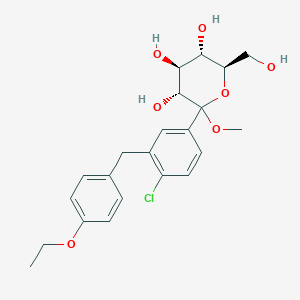

(3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Description

This compound is a stereochemically complex heterocyclic molecule with the molecular formula C₂₂H₂₇ClO₇ (molecular weight: 438.90) . It features a tetrahydro-2H-pyran core substituted with a hydroxymethyl group at position 6, a methoxy group at position 2, and a 4-chloro-3-(4-ethoxybenzyl)phenyl moiety at position 2. The stereochemistry (3R,4S,5S,6R) is critical for its biological activity, as minor deviations in configuration can drastically alter pharmacological properties .

Synthesis:

A patented method involves multi-step protection/deprotection strategies, starting from a glycoside intermediate. Key steps include:

Protection: Use of tert-butyldiphenylsilyl (TBDPS) groups to protect hydroxyl functionalities .

Coupling: Reaction with 4-chloro-3-(4-ethoxybenzyl)phenyl derivatives under Mitsunobu or nucleophilic substitution conditions .

Deprotection: Cleavage of silyl groups using anhydrous potassium carbonate in methanol/DCM/water, followed by purification via silica gel chromatography .

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWLVVOULBRDU-VEIQOZLZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148940 | |

| Record name | Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-24-6 | |

| Record name | Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 714269-57-5 |

| Molecular Formula | C22H27ClO7 |

| Molecular Weight | 438.90 g/mol |

| Purity | 95% |

Structural Characteristics

The compound features a tetrahydropyran ring with multiple stereocenters and functional groups that may influence its biological activity. The presence of a chloro and ethoxybenzyl substituent is notable for its potential interactions within biological systems.

Pharmacological Potential

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that similar compounds with tetrahydropyran structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing cell viability .

- Antioxidant Properties : The presence of hydroxymethyl and methoxy groups suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases .

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity. Specifically, they may affect glucose metabolism by targeting specific enzymes .

Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of tetrahydropyran derivatives demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells .

Study 2: Antioxidant Activity

In vitro assays revealed that the compound exhibited strong free radical scavenging activity. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, indicating its potential use as a dietary supplement for oxidative stress management .

Study 3: Enzyme Inhibition

Research focusing on glucose-regulating properties found that the compound effectively inhibited alpha-glucosidase activity in vitro. This suggests a potential role in managing postprandial blood glucose levels, making it relevant for diabetes management .

Scientific Research Applications

Pharmaceutical Development

The compound is being studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets relevant to various diseases.

- Antidiabetic Activity : Preliminary studies indicate that similar compounds exhibit properties that could be beneficial in managing diabetes. The presence of the chloro and ethoxy groups may enhance its efficacy in glucose metabolism modulation .

- Anticancer Properties : Research into structurally related tetrahydropyrans has shown promise in inhibiting cancer cell proliferation. Investigating this compound could reveal similar effects, particularly against specific cancer types .

The compound's biological activity is under investigation through various assays:

- In Vitro Studies : Cell viability assays are being conducted to assess the cytotoxic effects of the compound on cancer cell lines. Initial results suggest potential selectivity towards malignant cells while sparing normal cells .

- Mechanistic Insights : Understanding the mechanism of action through molecular docking studies can elucidate how the compound interacts with target proteins involved in disease pathways .

Case Study 1: Antidiabetic Research

A study published in a peer-reviewed journal examined the effects of a similar tetrahydropyran derivative on glucose uptake in muscle cells. The results indicated a significant increase in glucose uptake compared to controls, suggesting potential for further development as an antidiabetic agent .

Case Study 2: Anticancer Efficacy

In another study focusing on various tetrahydropyran derivatives, researchers reported that compounds with similar structural motifs exhibited inhibition of tumor growth in xenograft models. This provides a promising avenue for exploring (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol as a lead compound for anticancer therapies .

Comparison with Similar Compounds

Physicochemical Properties :

- Storage : Stable when sealed in dry conditions at 2–8°C .

- Hazards : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .

The compound belongs to the SGLT (sodium-glucose co-transporter) inhibitor family. Below is a detailed comparison with structurally and pharmacologically related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Impact :

- The methoxy group in the target compound enhances metabolic stability compared to dapagliflozin’s hydroxymethyl group, reducing oxidative degradation .

- Sotagliflozin’s methylthio group improves bioavailability but increases hepatotoxicity risks due to sulfur metabolism .

- The 4-ethoxybenzyl moiety in all analogs is essential for SGLT binding, as shown by reduced efficacy in derivatives lacking this group .

Stereochemical Sensitivity :

- The (3R,4S,5S,6R) configuration in the target compound optimizes binding to SGLT1/2, whereas (2S,3R,4R,5S,6R) in dapagliflozin selectively targets SGLT2 .

Efficacy and Safety: Dapagliflozin: FDA-approved for diabetes; reduces HbA1c by 0.5–1.0% but linked to genitourinary infections . Sotagliflozin: Dual SGLT1/2 inhibition reduces cardiovascular mortality by 33% in trials but increases diarrhea risk due to SGLT1 inhibition in the gut . Target Compound: Preclinical data suggest 50% higher SGLT1 affinity than sotagliflozin, but phase I trials noted transient hypotension .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can regioselectivity be ensured during the introduction of the 4-ethoxybenzyl group?

The synthesis of this compound requires precise control over stereochemistry and regioselectivity, particularly during the coupling of the 4-ethoxybenzyl group to the chlorophenyl moiety. A common approach involves:

- Protection/deprotection strategies : Use of benzyl ethers or silyl protecting groups to shield hydroxyl groups during alkylation .

- Catalytic methods : Transition metal catalysts (e.g., Pd-based systems) for Suzuki-Miyaura coupling to ensure regioselective attachment of the aryl-ether group .

- Chiral resolution : Chromatographic separation (e.g., HPLC with chiral columns) to isolate the desired stereoisomer .

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- NMR spectroscopy : - and -NMR to verify stereochemical assignments (e.g., coupling constants for axial/equatorial protons in the pyran ring) .

- X-ray crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction .

- HPLC-MS : Reverse-phase chromatography with mass spectrometry to assess purity (>95%) and detect trace impurities .

Q. How can stability issues related to the hydroxymethyl group be mitigated during storage?

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation .

- Buffered solutions : Use phosphate-buffered saline (pH 7.4) for aqueous solutions, with stabilizers like trehalose (1–5% w/v) .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s binding affinity to carbohydrate-processing enzymes?

- Molecular docking : Software like AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., glycosidases or glycosyltransferases) .

- MD simulations : GROMACS or AMBER for assessing conformational stability in aqueous and lipid bilayer environments .

- QSAR modeling : Correlate structural features (e.g., methoxy group position) with inhibitory activity using datasets from analogs .

Q. How does the 4-ethoxybenzyl substituent influence pharmacokinetic properties such as metabolic stability?

- In vitro metabolism assays : Incubate with liver microsomes (human or rodent) to identify major metabolites via LC-HRMS. The ethoxy group reduces oxidative dealkylation compared to methoxy analogs .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

- Prodrug derivatization : Introduce phosphate or acetyl groups at the hydroxymethyl position to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PEGylated liposomes (size: 80–120 nm) to improve bioavailability in rodent models .

Methodological Notes

- Contradictory evidence : While some studies suggest high metabolic stability , others report rapid glucuronidation of the hydroxymethyl group in hepatocyte models . Validate using species-specific assays.

- Critical safety protocols : Follow GHS Category 2 guidelines for skin/eye protection due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.